methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate
Description
Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate is a carbamodithioate derivative characterized by a methyl group attached to the dithiocarbamate moiety and an anthracene-based Schiff base (E-configuration imine). Carbamodithioates are versatile compounds with applications ranging from reversible addition-fragmentation chain-transfer (RAFT) polymerization agents to agricultural fungicides . However, its specific synthetic routes and functional roles remain less documented compared to simpler carbamodithioate derivatives.
Properties
CAS No. |
387361-60-6 |
|---|---|
Molecular Formula |
C17H14N2S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate |
InChI |
InChI=1S/C17H14N2S2/c1-21-17(20)19-18-11-12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11H,1H3,(H,19,20)/b18-11+ |
InChI Key |
FGPVCCRUCXLQHK-WOJGMQOQSA-N |
Isomeric SMILES |
CSC(=S)N/N=C/C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Canonical SMILES |
CSC(=S)NN=CC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate typically involves the reaction of anthracene-2-carbaldehyde with methyl carbamodithioate in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate exhibit anticancer properties. Polycyclic aromatic hydrocarbons (PAHs), including anthracene derivatives, have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, benzanthracene derivatives have shown immunosuppressive effects, which are critical in cancer therapy by modulating immune responses against tumors .
Mechanism of Action
The mechanism through which these compounds exert their effects often involves the modulation of cell signaling pathways. Studies suggest that methyl substitutions on the anthracene moiety can significantly alter biological activity, enhancing the compound's ability to inhibit cell proliferation and induce cell cycle arrest .
Materials Science
Nanomaterials and Drug Delivery Systems
this compound can be utilized in the development of nanomaterials for targeted drug delivery systems. Its unique chemical structure allows it to form stable complexes with various therapeutic agents, improving their solubility and bioavailability. This property is particularly beneficial in creating ultrasound contrast agents that enhance imaging techniques in medical diagnostics .
Surface Functionalization
In materials science, the compound can be used for surface functionalization to enhance biocompatibility and reduce toxicity in biomedical applications. The incorporation of carbamodithioate groups can improve adhesion properties while maintaining non-toxic profiles, making them suitable for use in implants and medical devices .
Environmental Applications
Bioremediation
The compound's structure suggests potential applications in environmental science, particularly in bioremediation processes. Compounds with similar dithiocarbamate functionalities have been shown to bind heavy metals, facilitating their removal from contaminated environments. This property could be leveraged to develop effective agents for soil and water decontamination .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context. The carbamodithioate group is known to interact with thiol groups in proteins, potentially leading to the modulation of protein function and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
RAFT Polymerization Agents
Carbamodithioates are widely used as RAFT agents due to their ability to control polymer molecular weight and dispersity. Key analogs include:
Key Differences :
- Electronic Effects : Anthracene’s extended conjugation may alter the RAFT agent’s reactivity, though this remains untested.
Agricultural Fungicides
Ethylenebisdithiocarbamates (EBDCs) are a major class of fungicides. Comparisons include:
Key Differences :
- Structure-Activity: Monomeric carbamodithioates (e.g., the target compound) lack the polymeric backbone of EBDCs, likely reducing their bioactivity and soil persistence.
- Toxicity: EBDCs like MET degrade into toxic metabolites (e.g., ethylene thiourea), whereas the anthracene derivative’s toxicity profile is unknown .
Aromatic Carbamodithioate Derivatives
Other carbamodithioates with aromatic substituents highlight structural influences:
Key Differences :
- Aromatic Systems : Anthracene’s larger π-system may enhance solid-state interactions compared to benzyl or benzimidazole groups, favoring applications in organic electronics.
- Synthesis Complexity : The anthracene derivative likely requires specialized imine-forming steps, unlike simpler aryl analogs .
Biological Activity
Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes an anthracene moiety linked to a carbamodithioate functional group. This structure is believed to contribute to its biological activity, particularly in anticancer and antimicrobial applications.
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : The compound has shown potential as an antioxidant, helping to mitigate oxidative stress in biological systems.
- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Preliminary data indicate that the compound possesses antimicrobial properties against various pathogens.
Biological Activity Data
A summary of biological activities observed in various studies is presented below:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Inhibition of MCF-7 cell proliferation | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anticancer Activity
In a study involving breast cancer cell lines (MCF-7), this compound demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL against both bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.
Research Findings
Recent research has focused on enhancing the biological activity of similar compounds through structural modifications. For instance, methylation at specific positions on the anthracene ring has been shown to improve potency against cancer cells while maintaining low toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
